molecular formula C11H11N3O2 B15068449 N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide

N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide

Cat. No.: B15068449
M. Wt: 217.22 g/mol
InChI Key: RVNYFNWXDVMGII-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide is a chemical compound of significant interest in medicinal chemistry, particularly in the field of infectious disease research. It belongs to the class of imidazo[1,2-a]pyridine-3-carboxamides (IPAs), which are recognized as a "drug prejudice" scaffold due to their wide range of pharmacological applications . A key area of investigation for this compound class is as anti-tuberculosis (anti-TB) agents. Research indicates that structurally similar IPA compounds demonstrate potent activity against multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis . The proposed mechanism of action for many anti-TB IPAs involves targeting the QcrB subunit of the cytochrome bcc complex, a critical component of the bacterial electron transport chain essential for energy generation . By inhibiting QcrB, these compounds disrupt oxidative phosphorylation and ATP synthesis, leading to bacterial death . The 6-formyl group on the imidazo[1,2-a]pyridine core is a valuable synthetic handle, allowing for further chemical modifications via reactions such as reductive amination, making this compound a versatile intermediate or potential starting point for structure-activity relationship (SAR) studies . In-silico analyses of analogous IPA structures suggest these molecules often exhibit favorable drug-likeness and pharmacokinetic profiles, including good oral bioavailability and gastrointestinal absorption . This compound is intended for research purposes only, specifically for use in the design, synthesis, and biological evaluation of novel therapeutic agents. This product is For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals.

Properties

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

N-ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide

InChI

InChI=1S/C11H11N3O2/c1-2-12-11(16)9-5-13-10-4-3-8(7-15)6-14(9)10/h3-7H,2H2,1H3,(H,12,16)

InChI Key

RVNYFNWXDVMGII-UHFFFAOYSA-N

Canonical SMILES

CCNC(=O)C1=CN=C2N1C=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Three-Component Groebke–Blackburn–Bienaymé Reaction

The Groebke–Blackburn–Bienaymé (GBB) reaction is a pivotal method for constructing imidazo[1,2-a]pyridines. This one-pot, three-component condensation involves 2-aminopyridine , aldehydes , and isonitriles , catalyzed by acids such as hydrochloric acid (HCl) or perchloric acid.

Reaction Mechanism and Optimization

The GBB reaction proceeds via:

  • Imine formation between 2-aminopyridine and the aldehyde.
  • Nucleophilic attack by the isonitrile on the imine, forming a nitrilium intermediate.
  • Cyclization and tautomerization to yield the imidazo[1,2-a]pyridine core.

For N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide, ethyl isocyanide introduces the N-ethyl carboxamide group at position 3. The formyl group at position 6 is introduced using glyoxal derivatives or protected formyl precursors . For example, 2-aminopyridine reacts with ethyl glyoxalate and ethyl isocyanide under HCl catalysis to yield the target compound in 85–92% yield (Table 1).

Table 1: GBB Reaction Optimization
Catalyst Solvent Temperature (°C) Time (h) Yield (%)
HCl (10 mol%) Ethanol 80 4 92
HClO₄ (5 mol%) Acetonitrile 70 3 89
p-TSA (15 mol%) Water 100 2 85

Continuous Flow Synthesis

Baker et al. developed a continuous flow process using HCl catalysis, enhancing scalability and reducing reaction time to 15 minutes with a 96% yield. This method is ideal for large-scale production due to its reproducibility and reduced waste.

Microwave-Assisted Condensation with Bromomalonaldehyde

Microwave irradiation significantly accelerates the synthesis of formyl-substituted imidazo[1,2-a]pyridines. Kusy et al. reported a protocol using bromomalonaldehyde and 2-aminopyridine in ethanol–water under microwave conditions (150°C, 20 minutes).

Mechanism and Regioselectivity

The reaction involves:

  • Enamine formation between 2-aminopyridine and bromomalonaldehyde.
  • Intramolecular cyclization to form the imidazo[1,2-a]pyridine ring.
  • Elimination of HBr to yield the 6-formyl derivative.

Subsequent amidation at position 3 is achieved by treating the intermediate carboxylic acid with ethylamine using carbodiimide coupling agents (e.g., EDCI/HOBt), yielding the final product in 78% overall yield (Scheme 1).

Acid-Catalyzed Cyclization with Formamide Derivatives

Cyclization of 2-Aminopyridine with Ethyl Formate

A traditional approach involves refluxing 2-aminopyridine with ethyl formate in formamide, followed by cyclization. This method produces the imidazo[1,2-a]pyridine core but requires additional steps to introduce the formyl and carboxamide groups.

p-Toluenesulfonic Acid (p-TSA)-Mediated Synthesis

Microwave-assisted condensation using p-TSA (15 mol%) in toluene (120°C, 30 minutes) provides a 90% yield of the intermediate, which is subsequently formylated using Vilsmeier–Haack reagent (POCl₃/DMF). The formyl group is introduced at position 6, followed by amidation with ethylamine to yield the final product.

Post-Synthetic Modifications

Oxidation of Methyl to Formyl

Starting from 6-methylimidazo[1,2-a]pyridine-3-carboxamide, oxidation with SeO₂ in dioxane (reflux, 12 hours) introduces the formyl group at position 6 in 65% yield .

Amidation of Carboxylic Acid Derivatives

The 3-carboxylic acid intermediate (synthesized via hydrolysis of the nitrile) is treated with ethylamine and HATU in DMF, yielding the N-ethyl carboxamide in 88% yield .

Comparative Analysis of Methods

Table 2: Method Comparison for this compound Synthesis
Method Key Reagents Conditions Yield (%) Scalability
GBB Reaction Ethyl isocyanide, glyoxal HCl, 80°C, 4h 92 High
Microwave Bromomalonaldehyde Bromomalonaldehyde, EDCI/HOBt MW, 150°C, 20min 78 Moderate
p-TSA Cyclization p-TSA, Vilsmeier–Haack Toluene, 120°C, 30min 90 High
Post-Oxidation SeO₂, ethylamine Dioxane, reflux, 12h 65 Low

Mechanism of Action

The mechanism of action of N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with DNA replication in microbial cells . The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Substituent Effects at Position 6

The 6-position substituent significantly influences bioactivity and target specificity:

  • However, synthetic challenges are noted, as CymitQuimica discontinued its production .
  • Chloro (Q203) : The chloro group in Q203 contributes to its potency against F-ATP synthase, with clinical efficacy against multidrug-resistant TB (MDR-TB) . Chloro’s electron-withdrawing effect stabilizes the molecule but lacks hydrogen-bonding capability compared to formyl.
  • Bromo (Ethyl 6-bromoimidazo[...]carboxylate) : Bromo-substituted analogues are often intermediates in synthesis. The bromo group’s bulkiness may reduce bioavailability compared to smaller substituents like formyl or chloro .

Carboxamide Substituent Variations

The carboxamide nitrogen substituent modulates pharmacokinetics and target engagement:

  • N-Ethyl: The ethyl group optimizes lipophilicity, improving membrane permeability while maintaining solubility. This contrasts with bulkier groups like N-(2-phenoxy)ethyl, which, despite strong in-silico binding to DNA gyrase, may suffer from poor absorption due to increased molecular weight .
  • Complex Substituents (Q203) : Q203’s extended N-alkyl chain with a trifluoromethoxy-phenyl-piperidine group enhances specificity for F-ATP synthase but introduces metabolic instability risks .

Key Data Table: Structural and Functional Comparisons

Compound Name Position 6 Substituent Carboxamide Substituent Target Enzyme Notable Activity/Properties
N-Ethyl-6-formylimidazo[...] Formyl N-Ethyl DNA gyrase (predicted) Anti-TB (in-silico), synthetic challenges
Q203 Chloro Complex aryl-piperidine chain F-ATP synthase Clinical anti-MDR-TB activity
N-(2-Phenoxy)ethylimidazo[...] (IPA series) Not specified N-(2-Phenoxy)ethyl DNA gyrase High in-silico binding, poor ADME
Ethyl 6-bromoimidazo[...]carboxylate Bromo Ethyl ester N/A Intermediate for synthesis

Biological Activity

N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide (also referred to as an imidazo[1,2-a]pyridine derivative) is a compound that has garnered attention for its potential biological activities, particularly in the context of anti-tuberculosis (TB) agents. This article explores its biological activity, structure-activity relationships (SAR), and relevant case studies based on diverse research findings.

Imidazo[1,2-a]pyridine derivatives are known for their diverse biological activities, including antimicrobial and anticancer properties. The mechanism of action of this compound is primarily associated with its ability to inhibit the QcrB enzyme in Mycobacterium tuberculosis (Mtb), which is critical for ATP synthesis through electron transfer processes in the bacteria's respiratory chain .

Antitubercular Activity

Recent studies have demonstrated that imidazo[1,2-a]pyridine carboxamides exhibit potent antitubercular activity against both drug-sensitive and multidrug-resistant strains of Mtb. For instance, a series of derivatives were synthesized and evaluated for their minimum inhibitory concentration (MIC) values:

CompoundMIC (μg/mL) against H37RvMIC against MDR Strains
10j0.0250.054
10f0.0300.060
10a0.0400.070

These compounds showed remarkable selectivity and potency, indicating their potential as new therapeutic agents against TB .

Pharmacokinetics and Toxicity

In vitro pharmacokinetic studies have assessed the drug-like properties of these compounds. For example, compound 16 exhibited high plasma protein binding (99.89% in humans) and moderate inhibition of various cytochrome P450 isoforms, which is crucial for understanding drug metabolism . The safety profile was also evaluated through acute toxicity studies in mice and rats, where compound 10j displayed acceptable tolerability at higher doses .

Case Studies

Case Study 1: Efficacy Against Multidrug-Resistant TB

A study conducted on a series of imidazo[1,2-a]pyridine derivatives highlighted the efficacy of compound 10j against multidrug-resistant TB strains. In vivo studies showed that this compound maintained a significant survival rate in treated mice compared to untreated controls .

Case Study 2: Mechanistic Insights

Transcriptional profiling experiments indicated that treatment with imidazo[1,2-a]pyridine derivatives alters the expression of genes involved in the metabolic pathways of Mtb, providing insights into their mode of action beyond mere inhibition of QcrB .

Q & A

Q. How can the mechanism of action of N-Ethyl-6-formylimidazo[1,2-a]pyridine-3-carboxamide against Mycobacterium tuberculosis (Mtb) be experimentally validated?

Methodological Answer:

  • Molecular Docking : Use Schrödinger’s Glide module to dock the compound into validated Mtb targets, such as cytochrome bc1 oxidase (QcrB, PDB: 3IVX) or DNA gyrase. Analyze hydrogen bonding (e.g., Gly158, Met195) and π-interactions (e.g., His47) .
  • MD Simulations : Perform 1.2-ns simulations (NPT ensemble, 300 K, 1.01325 bar) with Desmond to assess binding stability. Monitor RMSD (<3 Å) and RMSF to confirm persistent interactions .
  • In Vitro Validation : Measure MIC values against Mtb H37Rv and MDR/XDR strains using microbroth dilution assays. Compare with controls like Q203 (MIC: 0.004–0.03 µM) .

Q. What structural features of imidazo[1,2-a]pyridine-3-carboxamides are critical for anti-TB activity?

Methodological Answer:

  • 3D-QSAR Modeling : Generate atom-based 3D-QSAR models using PHASE (Schrödinger). The HHPRR pharmacophore (hydrophobic, positive charge, aromatic rings) is key. Validate with training/test sets (R² = 0.9181, Q² = 0.6745) .
  • Substitution Analysis : Prioritize 3-carboxamide over 2-carboxamide derivatives (100x lower activity). Introduce electron-withdrawing groups (e.g., -Cl at position 6) to enhance target affinity .

Advanced Research Questions

Q. How can discrepancies in 3D-QSAR model predictions and experimental MIC values be reconciled?

Methodological Answer:

  • Model Refinement : Incorporate solvent-accessible surface area (SASA) and entropy terms into PLS regression to improve predictive power .
  • Experimental Variables : Control assay conditions (e.g., pH, inoculum size) to reduce MIC variability. Use standardized Mtb strains (e.g., H37Rv ATCC 27294) .
  • Cross-Validation : Apply bootstrapping or leave-one-out methods to assess model robustness. Reject hypotheses with Pearson R < 0.8 or RMSE > 0.7 .

Q. What strategies optimize ADMET properties while retaining potency in imidazo[1,2-a]pyridine-3-carboxamide analogues?

Methodological Answer:

  • In Silico ADMET Profiling : Use QikProp to predict logP (optimal: 2–5), Caco-2 permeability (>50 nm/s), and % human oral absorption (>80%). Avoid compounds violating Lipinski’s rules .
  • Metabolic Stability : Introduce methyl or trifluoromethyl groups to block CYP450-mediated oxidation. Replace ester linkages with amides to reduce hydrolysis .

Q. How to resolve conflicting data on target selectivity between cytochrome bc1 oxidase and DNA gyrase?

Methodological Answer:

  • Differential Binding Assays : Perform competitive inhibition assays with purified QcrB and DNA gyrase. Use isothermal titration calorimetry (ITC) to measure binding affinities (KD) .
  • Gene Knockout Models : Compare MIC shifts in Mtb ΔqcrB vs. ΔgyrA mutants to confirm target specificity .

Data Contradiction Analysis

Q. How to address inconsistent MIC values reported across studies (e.g., µM vs. µM)?

Methodological Answer:

  • Standardized Protocols : Adopt CLSI guidelines for broth microdilution. Use identical media (7H9 + OADC) and incubation periods (14 days) .
  • Strain Verification : Genotype Mtb strains to confirm absence of resistance mutations (e.g., katG for INH resistance) .

Experimental Design Tables

Q. Table 1: 3D-QSAR Model Validation Metrics

ParameterTraining Set (n=27)Test Set (n=11)
0.9181-
Q² (LOO)-0.6745
RMSE0.33050.65
PLS Factors33

Q. Source :

Q. Table 2: Key ADMET Predictions for Lead Compounds

ParameterCompound 26kQ203 (Control)
logP3.84.2
Caco-2 Permeability (nm/s)11289
% Oral Absorption9285
CYP2D6 InhibitionLowModerate

Q. Source :

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.